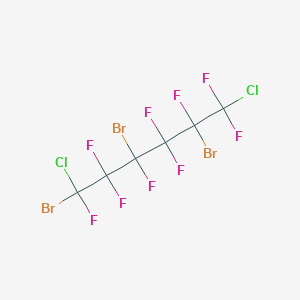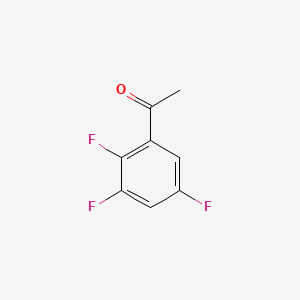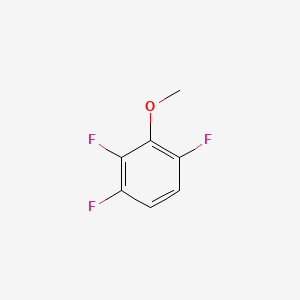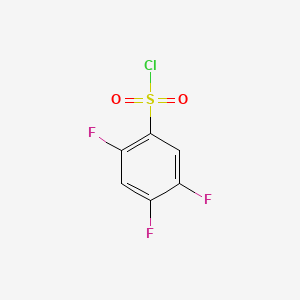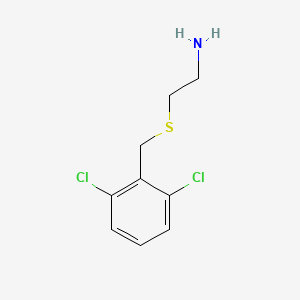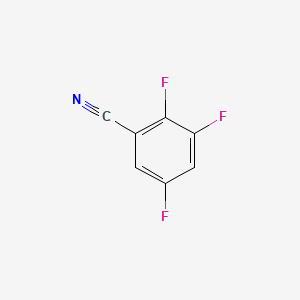
2,3,4-Trifluoroiodobenzene
概要
説明
2,3,4-Trifluoroiodobenzene is a useful research compound. Its molecular formula is C6H2F3I and its molecular weight is 257.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Properties in Liquid Crystals
- Liquid Crystal Compounds : 2,3,4-Trifluoroiodobenzene has been utilized in the preparation of derivatives for liquid crystal compounds. These compounds exhibit large optical anisotropy and wider nematic phase temperature ranges, indicating potential applications in photonic and display technologies (Yang Yue-hui, 2010).
Environmental Applications
- Environmentally Benign Dielectric Etchant : As a substitute for perfluorocarbons (PFCs), this compound (in the form of CF3I) has been explored for its use in wafer patterning and chemical vapor deposition (CVD) chamber cleaning processes. This aligns with the pursuit of environmentally friendly industrial processes (R. Levy et al., 1998).
Catalytic Applications
- Friedel-Crafts Reactions : Gallium(III) trifluoromethanesulfonate, related to trifluoroiodobenzene, has been used as a catalyst in Friedel-Crafts alkylation and acylation reactions. It offers advantages such as water tolerance, recoverability, and effectiveness in various chemical reactions (G. S. Surya Prakash et al., 2003).
Safety and Hazards
2,3,4-Trifluoroiodobenzene may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, ensuring adequate ventilation, and storing in a locked up place .
特性
IUPAC Name |
1,2,3-trifluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUNVSIBZATIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963468 | |
| Record name | 1,2,3-Trifluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459424-72-7 | |
| Record name | 1,2,3-Trifluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 459424-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3,4-Trifluoroiodobenzene in the synthesis of liquid crystal compounds?
A1: this compound serves as a crucial starting material in the multi-step synthesis of 2,3,4-trifluorotolane liquid crystal compounds []. It undergoes a Sonogashira reaction with 2,3,4-trifluorophenylacetylene to yield the desired trifluorotolane derivatives. These derivatives exhibit desirable properties like large optical anisotropy (Δn) and a wide nematic phase temperature range, making them potentially useful in liquid crystal display technologies [].
Q2: What synthetic route is employed to obtain this compound?
A2: The research article describes the synthesis of this compound from 2,3,4-trifluorophenylamine via a Sandmeyer reaction []. This reaction involves the diazotization of the amine followed by a halide substitution, ultimately yielding the desired iodo-substituted compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)

